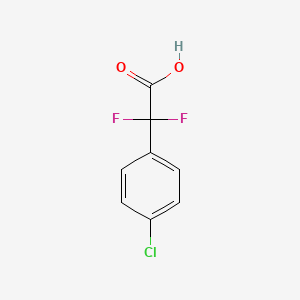

2-(4-Chlorophenyl)-2,2-difluoroacetic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-chlorophenyl)-2,2-difluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF2O2/c9-6-3-1-5(2-4-6)8(10,11)7(12)13/h1-4H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZXMMDCITYLSRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(=O)O)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90432194 | |

| Record name | 2-(4-chlorophenyl)-2,2-difluoroacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90432194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

475301-73-6 | |

| Record name | 2-(4-chlorophenyl)-2,2-difluoroacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90432194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-chlorophenyl)-2,2-difluoroacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(4-Chlorophenyl)-2,2-difluoroacetic acid (CAS 475301-73-6)

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-(4-chlorophenyl)-2,2-difluoroacetic acid, a fluorinated building block of significant interest in medicinal chemistry and drug discovery. We will delve into its physicochemical properties, strategic applications, representative synthesis, and essential safety protocols, offering field-proven insights for its effective use in a research and development setting.

Core Molecular Identity and Physicochemical Profile

This compound is a halogenated aromatic carboxylic acid. The presence of a 4-chlorophenyl group and, critically, the geminal difluoro atoms adjacent to the carboxyl group, imparts unique electronic and steric properties that are highly sought after in the design of bioactive molecules.

Chemical Structure and Identifiers

The unique arrangement of its functional groups is central to its utility.

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| CAS Number | 475301-73-6 | [1] |

| Molecular Formula | C₈H₅ClF₂O₂ | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | (4-chlorophenyl)(difluoro)acetic acid, 2,2-Difluoro-2-(4-chlorophenyl)acetic acid, 4-Chloro-α,α-difluorobenzeneacetic acid | [1] |

| InChI | InChI=1S/C8H5ClF2O2/c9-6-3-1-5(2-4-6)8(10,11)7(12)13/h1-4H,(H,12,13) | [1] |

| SMILES | C1=CC(=CC=C1C(C(=O)O)(F)F)Cl | [1] |

Physicochemical Properties

The physical properties of this compound are critical for its handling, storage, and application in synthetic chemistry, particularly for solubility in reaction media.

Table 2: Physicochemical Data

| Property | Value | Source |

| Molecular Weight | 206.57 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | 86 to 88°C | |

| Boiling Point | 288.8 ± 35.0 °C (Predicted) | |

| Density | 1.469 ± 0.06 g/cm³ (Predicted) | |

| pKa | 0.97 ± 0.10 (Predicted) | |

| Solubility | DMSO: 41.31 mg/mL (199.98 mM) | |

| Storage Temperature | Room Temperature, sealed in dry conditions | |

| XlogP (Predicted) | 2.8 | [2] |

Strategic Role in Drug Discovery and Medicinal Chemistry

This molecule is primarily utilized as a fragment or building block in the synthesis of more complex drug candidates. Its value stems from the strategic incorporation of the difluoromethyl (-CF₂) group and the chlorophenyl moiety.

The Difluoromethyl Group: A Bioisosteric Advantage

The geminal difluoro motif is not merely a placeholder; it is a strategic element in drug design. The -CF₂- group acts as a bioisostere—a substituent with similar physical or chemical properties that imparts a desirable change in the biological activity of a compound.

-

Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the difluoromethyl group resistant to oxidative metabolism.[3] This can significantly increase a drug's half-life by blocking metabolic hotspots.[4]

-

Lipophilic Hydrogen Bond Donor : Unlike a trifluoromethyl (-CF₃) group, the difluoromethyl group (-CF₂H, once incorporated and the carboxyl removed) possesses a weakly acidic proton. This allows it to act as a "lipophilic hydrogen bond donor," a unique property that can enhance binding affinity to protein targets.[5][6][7] It can serve as a metabolically robust substitute for hydroxyl (-OH) or thiol (-SH) groups.[5][6]

-

Modulation of pKa and Lipophilicity : The strong electron-withdrawing nature of the fluorine atoms significantly increases the acidity of the carboxylic acid (low predicted pKa).[4] This influences the ionization state at physiological pH, affecting solubility and cell permeability. The -CF₂- group also increases lipophilicity (logP), which can improve passage through biological membranes.[5]

Application in Fragment-Based Drug Discovery (FBDD)

As a "fragment molecule," this compound is an ideal starting point in FBDD workflows. FBDD is a powerful methodology that screens small, low-complexity molecules against a biological target.[8][9] Hits from these screens are then optimized and grown into more potent, drug-like leads.

Caption: Role of the title compound in a typical FBDD workflow.

Synthesis and Chemical Reactivity

Representative Synthetic Protocol: Hydrolysis of a Nitrile Precursor

This protocol is a representative example based on standard organic chemistry transformations. Causality : The choice of a nitrile precursor is logical as they can often be synthesized via fluorination reactions and are readily hydrolyzed to carboxylic acids under acidic or basic conditions.

Step 1: Synthesis of the Precursor, 2-(4-chlorophenyl)-2,2-difluoroacetonitrile (CAS 40626-54-8)

-

This step would typically involve the fluorination of an appropriate starting material, such as 2-(4-chlorophenyl)-2-oxoacetonitrile or a related compound, using a fluorinating agent like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor®. The specific conditions would require empirical optimization.

Step 2: Acid-Catalyzed Hydrolysis to the Carboxylic Acid

-

Setup : To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-(4-chlorophenyl)-2,2-difluoroacetonitrile (1.0 eq).

-

Reaction Mixture : Add a mixture of concentrated hydrochloric acid (e.g., 6 M) and glacial acetic acid (1:1 v/v). The solvent volume should be sufficient to fully dissolve or suspend the starting material (e.g., 10 mL per gram of nitrile).

-

Heating : Heat the reaction mixture to reflux (typically 100-110 °C). Rationale : The elevated temperature and strong acidic conditions are necessary to drive the complete hydrolysis of the stable nitrile group to a carboxylic acid and ammonium salt.

-

Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-12 hours).

-

Workup :

-

Cool the reaction mixture to room temperature.

-

Carefully pour the mixture into a beaker of ice water.

-

Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x volumes).

-

Combine the organic layers and wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification : The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield the final product, this compound.

Caption: Conceptual workflow for the synthesis of the title compound.

Expected Spectroscopic Characterization

Full characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected spectroscopic signatures based on its structure.

-

¹H NMR : The proton NMR spectrum would be relatively simple. It is expected to show a complex multiplet pattern in the aromatic region (approx. 7.4-7.6 ppm) corresponding to the four protons on the 4-chlorophenyl ring. A broad singlet for the acidic proton of the carboxyl group would also be present, typically downfield (>10 ppm), though its position is solvent-dependent and it may exchange with D₂O.

-

¹³C NMR : The carbon spectrum will show distinct signals for the carboxylic acid carbonyl (approx. 165-175 ppm), the quaternary carbon bearing the two fluorine atoms (which will show a triplet due to C-F coupling), and four signals for the aromatic carbons of the chlorophenyl ring.

-

¹⁹F NMR : This is a key technique. The two equivalent fluorine atoms would give rise to a single resonance. The chemical shift would be in the typical range for a -CF₂- group adjacent to a carbonyl and an aromatic ring.[10]

-

Mass Spectrometry (MS) : The mass spectrum should show a molecular ion peak (M⁺) or, more likely, a protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻ corresponding to its molecular weight (206.57). The isotopic pattern for one chlorine atom (³⁵Cl/³⁷Cl ratio of ~3:1) would be a definitive feature.

-

Infrared (IR) Spectroscopy : The IR spectrum would display characteristic absorption bands: a broad O-H stretch from the carboxylic acid (approx. 2500-3300 cm⁻¹), a strong C=O stretch (approx. 1700-1730 cm⁻¹), and strong C-F stretching bands (approx. 1100-1300 cm⁻¹).

Safety, Handling, and Storage

Proper handling is crucial due to the compound's hazardous properties. It is classified as an irritant.

Table 3: GHS Hazard and Precautionary Statements

| Type | Code | Statement | Source |

| Hazard | H315 | Causes skin irritation. | |

| Hazard | H319 | Causes serious eye irritation. | |

| Hazard | H335 | May cause respiratory irritation. | |

| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | |

| Precautionary | P264 | Wash hands thoroughly after handling. | |

| Precautionary | P271 | Use only outdoors or in a well-ventilated area. | |

| Precautionary | P280 | Wear protective gloves/protective clothing and eye/face protection. | |

| Precautionary | P302+P352 | IF ON SKIN: Wash with plenty of water and soap. | |

| Precautionary | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Laboratory Handling Protocol

-

Engineering Controls : Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or fumes.

-

Personal Protective Equipment (PPE) : Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area. The recommended storage condition is room temperature.

-

Disposal : Dispose of waste material in accordance with local, state, and federal regulations. Due to its acidic and halogenated nature, it should be disposed of as hazardous chemical waste.

Conclusion

This compound is a valuable and specialized building block for medicinal chemistry and drug discovery. Its strategic value lies in the unique properties conferred by the geminal difluoro group, which can enhance metabolic stability and introduce favorable binding interactions. A thorough understanding of its properties, reactivity, and handling requirements, as outlined in this guide, is essential for its successful application in the synthesis of next-generation therapeutics.

References

- 1. This compound | C8H5ClF2O2 | CID 9877717 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C8H5ClF2O2) [pubchemlite.lcsb.uni.lu]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. onenucleus.com [onenucleus.com]

- 9. selvita.com [selvita.com]

- 10. 19F [nmr.chem.ucsb.edu]

2-(4-Chlorophenyl)-2,2-difluoroacetic acid chemical structure and properties

An In-depth Technical Guide to 2-(4-Chlorophenyl)-2,2-difluoroacetic acid

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals interested in the synthesis, properties, and applications of this compound. This fluorinated building block is of growing importance in the design of novel therapeutics and agrochemicals.

Introduction and Strategic Importance

This compound, a halogenated phenylacetic acid derivative, represents a key structural motif in modern medicinal chemistry. The strategic incorporation of fluorine atoms into bioactive molecules is a widely used strategy to modulate metabolic stability, lipophilicity, and binding affinity.[1][2] The difluoromethyl group (CF2), in particular, can act as a bioisostere for hydroxyl, thiol, or carbonyl groups, often leading to improved pharmacokinetic profiles. This guide provides an in-depth look at the core chemical identity, properties, a representative synthetic workflow, and the rationale behind its use in research and development.

Chemical Identity and Physicochemical Properties

Correctly identifying a compound is the foundation of reproducible science. This compound is registered under CAS Number 475301-73-6.[3][4][5] Its fundamental identifiers and properties are summarized below.

Chemical Structure

The molecule consists of a central acetic acid moiety where the alpha-carbon is substituted with two fluorine atoms and a 4-chlorophenyl group.

References

- 1. New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine [mdpi.com]

- 2. jelsciences.com [jelsciences.com]

- 3. chemcd.com [chemcd.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. This compound | C8H5ClF2O2 | CID 9877717 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Elusive Mechanism: Deconstructing the Biological Activity of 2-(4-Chlorophenyl)-2,2-difluoroacetic Acid Derivatives

An In-Depth Technical Guide for the Research Community

Preamble: The Challenge of a Core Scaffold

In the vast landscape of medicinal chemistry, the exploration of novel molecular scaffolds is a cornerstone of drug discovery. The 2-(4-Chlorophenyl)-2,2-difluoroacetic acid moiety presents an intriguing, yet enigmatic, platform. While its constituent parts—the chlorophenyl group and the difluoroacetic acid motif—are prevalent in a multitude of biologically active compounds, a clearly defined, intrinsic mechanism of action for this specific parent structure and its direct derivatives remains largely uncharacterized in publicly available scientific literature. This guide, therefore, deviates from a conventional monograph on a well-established drug class. Instead, it embarks on a critical analysis of the available, albeit fragmented, data to provide researchers with a foundational understanding of the potential biological activities and putative mechanisms that may be associated with this chemical series. We will delve into the known pharmacology of structurally related compounds to hypothesize potential avenues of investigation and furnish detailed experimental protocols to empower researchers to elucidate the true mechanistic underpinnings of these derivatives.

I. Deconstruction of the Pharmacophoric Elements

The this compound scaffold can be dissected into two key components, each contributing distinct physicochemical properties that may influence biological activity.

-

The 4-Chlorophenyl Group: This lipophilic moiety is a common feature in numerous drugs and is known to participate in various non-covalent interactions with biological targets, including hydrophobic and halogen bonding. Its presence can significantly impact a molecule's ability to cross cellular membranes and its overall pharmacokinetic profile.

-

The 2,2-Difluoroacetic Acid Moiety: The geminal fluorine atoms dramatically alter the acidity of the carboxylic acid compared to its non-fluorinated counterpart. This increased acidity can influence ionization at physiological pH, potentially affecting receptor binding, enzyme inhibition, and membrane permeability. The carbon-fluorine bond is also highly stable, which can enhance metabolic stability.

II. Hypothesized Mechanisms of Action Based on Analogous Structures

Direct experimental evidence for the mechanism of action of this compound derivatives is sparse. However, by examining related chemical classes, we can formulate plausible hypotheses to guide future research.

A. Anti-Inflammatory Activity: A Pyrrole Derivative Case Study

One of the most relevant findings comes from the study of a more complex derivative, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid. This compound, while structurally distinct from a simple difluoroacetic acid derivative, shares the 4-chlorophenyl group and a propanoic acid chain (a close relative of acetic acid). Research has shown that this molecule exhibits potent anti-inflammatory properties.[1][2][3] The proposed mechanism for this class of compounds involves the modulation of inflammatory pathways, potentially through the inhibition of cyclooxygenase (COX) enzymes, similar to many non-steroidal anti-inflammatory drugs (NSAIDs).[1][2][3]

The study on this pyrrole derivative demonstrated a significant reduction in carrageenan-induced paw edema in rats and a decrease in the pro-inflammatory cytokine TNF-α.[1][2][3] Interestingly, it also led to an increase in the anti-inflammatory cytokine TGF-β1, suggesting a complex immunomodulatory role.[1][2][3] This points to a potential avenue of investigation for this compound derivatives in the realm of inflammation.

B. Modulation of Ion Channels: Insights from Fenamates

The fenamates, a class of NSAIDs, are structurally characterized by an N-phenylanthranilic acid core. While not a direct match, they are aromatic carboxylic acids and their mechanism of action extends beyond COX inhibition to include the modulation of various ion channels, particularly chloride channels.[4][5] This dual activity is an important consideration. It is conceivable that the acidic and lipophilic nature of this compound derivatives could allow them to interact with and modulate the function of ion channels, a hypothesis that warrants experimental validation.

C. Anticancer Potential: Learning from Phenylacetamide Analogs

Derivatives of phenylacetic acid and phenylacetamide have been investigated for their anticancer properties.[6][7] For instance, 2-(4-Fluorophenyl)-N-phenylacetamide derivatives have shown cytotoxic activity against various cancer cell lines.[6][7] While the fluorine is on the phenyl ring and it is an acetamide rather than an acetic acid, the general structural similarity suggests that this compound derivatives could be explored for their potential as anticancer agents. The mechanisms for related compounds often involve the induction of apoptosis.

III. Proposed Experimental Workflows for Mechanistic Elucidation

Given the lack of a defined mechanism, a systematic screening approach is recommended. The following section provides detailed, step-by-step methodologies for key experiments to probe the potential biological activities of novel this compound derivatives.

A. Initial In Vitro Screening for Biological Activity

This workflow is designed to broadly assess the potential of a novel derivative across several key areas of pharmacology.

-

Objective: To determine if the test compound inhibits the activity of cyclooxygenase enzymes.

-

Materials:

-

Ovine COX-1 and human recombinant COX-2 enzymes.

-

Arachidonic acid (substrate).

-

Colorimetric COX inhibitor screening assay kit (e.g., from Cayman Chemical).

-

Test compound dissolved in DMSO.

-

Positive controls (e.g., SC-560 for COX-1, celecoxib for COX-2).

-

-

Procedure:

-

Prepare a series of dilutions of the test compound.

-

In a 96-well plate, add the enzyme (COX-1 or COX-2), heme, and either the test compound, control, or vehicle (DMSO).

-

Incubate for 10 minutes at 25°C.

-

Initiate the reaction by adding arachidonic acid.

-

Incubate for 2 minutes at 25°C.

-

Stop the reaction and develop the color according to the kit manufacturer's instructions.

-

Read the absorbance at the specified wavelength.

-

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

B. Deeper Mechanistic Investigation of Confirmed "Hits"

Once a primary biological activity is identified, a more focused investigation is required to elucidate the specific molecular mechanism. The following diagram illustrates a hypothetical workflow for a compound identified as an anti-inflammatory agent.

-

Objective: To determine the effect of the test compound on the production of pro- and anti-inflammatory cytokines.

-

Materials:

-

RAW 264.7 murine macrophage cell line.

-

Lipopolysaccharide (LPS).

-

Test compound.

-

ELISA kits for TNF-α, IL-6, IL-1β, IL-10, and TGF-β1.

-

-

Procedure:

-

Seed RAW 264.7 cells in a 24-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified time (e.g., 24 hours).

-

Collect the cell culture supernatants.

-

Perform ELISAs for the cytokines of interest according to the manufacturer's protocols.

-

-

Data Analysis: Quantify the concentration of each cytokine and compare the levels in treated versus untreated cells.

IV. Quantitative Data and Future Directions

As there is no established body of literature with quantitative data for the specific this compound scaffold, a data table cannot be provided at this time. The primary purpose of this guide is to provide the framework for generating such data.

Future research should focus on:

-

Synthesis and Screening of a Focused Library: A systematic variation of the substituents on the phenyl ring and derivatization of the carboxylic acid to amides or esters will be crucial to establish structure-activity relationships.

-

Target Identification: For any confirmed "hits," target deconvolution studies (e.g., affinity chromatography, chemical proteomics) will be essential to identify the direct molecular target.

-

In Vivo Efficacy and Pharmacokinetic Studies: Promising lead compounds should be advanced to animal models of disease to assess their therapeutic potential and pharmacokinetic properties.

V. Conclusion

The mechanism of action of this compound derivatives remains an open question in the field of medicinal chemistry. This guide has aimed to provide a comprehensive, albeit speculative, overview based on the analysis of structurally related compounds. By presenting detailed experimental workflows, we hope to empower researchers to systematically investigate this chemical class and unlock its potential therapeutic applications. The path to elucidating the precise biological targets and signaling pathways of these intriguing molecules is now laid out, awaiting rigorous scientific inquiry.

References

- 1. mdpi.com [mdpi.com]

- 2. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1 H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pleiotropic Effects of the NSAID Fenamates on Chloride Channels: Opportunity for Ion Channelopathies? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [PDF] 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation | Semantic Scholar [semanticscholar.org]

The Strategic Advantage of the Difluoroacetic Acid Moiety

An In-depth Technical Guide to Aryl-Difluoroacetic Acids in Modern Drug Discovery

For researchers, medicinal chemists, and professionals in drug development, the strategic incorporation of fluorine into molecular scaffolds has become a pivotal strategy for optimizing drug candidates. Among the various fluorinated motifs, the aryl-difluoroacetic acid group stands out for its unique ability to modulate physicochemical and biological properties. This guide provides a comprehensive overview of the synthesis, properties, and applications of aryl-difluoroacetic acids, offering field-proven insights for their effective utilization in drug discovery programs.

The introduction of fluorine into drug candidates can significantly impact their metabolic stability, bioavailability, and binding affinity.[1] The difluoromethyl group (CF2H) in particular offers a unique set of properties. It acts as a bioisostere for a hydroxyl group or a thiol, and the corresponding aryl-difluoroacetic acid can be a valuable replacement for a simple aryl-carboxylic acid. This substitution can lead to drug candidates with improved pharmacokinetic profiles and a higher likelihood of clinical success.[2] The C-F bond is highly polarized and stronger than a C-H bond, which often enhances metabolic stability.[3]

Synthetic Strategies for Accessing Aryl-Difluoroacetic Acids

A variety of synthetic methods have been developed to access aryl-difluoroacetic acids, providing chemists with a toolbox to choose from based on substrate scope and functional group tolerance.

Direct C-H Difluoromethylation

A straightforward approach involves the direct introduction of a difluoromethyl group onto a heteroaromatic compound using difluoroacetic acid as the reagent. This method is technically simple and allows for late-stage functionalization, which is highly valuable in drug discovery.[4]

Cross-Coupling Approaches

Copper-catalyzed cross-coupling reactions of aryl boronic acids with reagents like ethyl bromofluoroacetate provide a versatile route to 2-fluoro-2-arylacetic acids, which are precursors to aryl-difluoroacetic acids.[5] This method is compatible with a wide range of functional groups.[5] Palladium-catalyzed cross-coupling reactions have also been explored, though challenges with transmetallation and reductive elimination exist.[3]

Deoxyfluorination of α-Hydroxy or α-Oxo Precursors

Nucleophilic deoxofluorination of α-hydroxy- or α-oxoalkylated arenes using reagents like diethylaminosulfur trifluoride (DAST) is another effective strategy for introducing the difluoro moiety.[6]

Emerging Synthetic Methods

Recent advancements include metallaphotoredox-catalyzed deoxydifluoromethylation of aliphatic alcohols, offering a direct conversion of a hydroxyl group to a difluoromethyl group under mild conditions.[2] Another innovative approach involves a trifluoroacetate release/halogenation protocol to generate α,α-difluoroenolates that can be trapped with electrophiles.[7]

Representative Experimental Protocol: Copper-Catalyzed Cross-Coupling

This protocol is adapted from a method for the synthesis of 2-fluoro-2-arylacetic acids, which can be readily converted to the target difluoroacetic acids.[5]

Materials:

-

Aryl boronic acid (1.0 equiv)

-

Ethyl bromofluoroacetate (1.5 equiv)

-

Copper(I) iodide (CuI) (0.1 equiv)

-

1,10-Phenanthroline (0.1 equiv)

-

Potassium carbonate (K2CO3) (2.0 equiv)

-

Acetonitrile (MeCN) as solvent

Procedure:

-

To an oven-dried reaction vessel, add the aryl boronic acid, CuI, 1,10-phenanthroline, and K2CO3.

-

Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon).

-

Add anhydrous acetonitrile, followed by ethyl bromofluoroacetate.

-

Stir the reaction mixture at 80 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the corresponding ethyl 2-fluoro-2-arylacetate.

-

Hydrolyze the resulting ester using standard conditions (e.g., LiOH in THF/water) to obtain the final aryl-difluoroacetic acid.

Physicochemical Properties and the Power of Bioisosterism

The substitution of hydrogen atoms with fluorine in the alpha position to a carboxylic acid dramatically alters its physicochemical properties.

Acidity (pKa)

Difluoroacetic acid is a significantly stronger acid (pKa ≈ 1.33) than acetic acid (pKa ≈ 4.76) due to the strong electron-withdrawing inductive effect of the two fluorine atoms, which stabilizes the carboxylate anion.[8] This increased acidity can have profound effects on drug-receptor interactions and pharmacokinetic properties.

Lipophilicity (logP/logD)

The difluoromethyl group is more lipophilic than a methyl group. However, the impact on the overall lipophilicity of a molecule can be context-dependent. The ArOCF2H and ArSCF2H motifs have been shown to have a similar hydrogen bond acidity to thiophenol and aniline.[3] This ability to act as a hydrogen bond donor can influence membrane permeability and interactions with biological targets.[3]

Metabolic Stability

The high bond dissociation energy of the C-F bond often leads to increased metabolic stability by blocking sites susceptible to oxidative metabolism.[3] This can result in a longer half-life and improved bioavailability of a drug.

Bioisosteric Replacement

Bioisosterism, the replacement of a functional group with another that has similar physical and chemical properties, is a cornerstone of medicinal chemistry.[9][10] The difluoroacetic acid moiety is an excellent non-classical bioisostere for a carboxylic acid.[9] This substitution can maintain or improve biological activity while favorably modulating properties like acidity, lipophilicity, and metabolic stability. For instance, replacing a carboxylic acid with a more acidic group can alter the ionization state at physiological pH, impacting cell permeability and oral bioavailability.[9]

| Property | Aryl-Acetic Acid (Typical) | Aryl-Difluoroacetic Acid (Typical) | Rationale for Change |

| pKa | ~4.5 | ~1.3-1.5 | Strong inductive effect of two fluorine atoms stabilizes the conjugate base.[8] |

| Lipophilicity (logP) | Variable | Generally Increased | The CF2H group is more lipophilic than a CH2 group.[3] |

| Metabolic Stability | Susceptible to α-oxidation | Generally Increased | The strong C-F bond is resistant to metabolic cleavage.[3] |

| Hydrogen Bonding | Carboxyl OH is a donor and acceptor | CF2H can act as a weak H-bond donor; carboxyl group is a donor/acceptor.[3] | The polarized C-H bond in the CF2H group can participate in hydrogen bonding. |

Applications in Drug Discovery

The unique properties of aryl-difluoroacetic acids have led to their incorporation into a number of biologically active compounds. While specific approved drugs with this exact moiety are less common, the broader class of compounds containing aryl-difluoroalkyl groups demonstrates their utility. The principles guiding their use are evident in various therapeutic areas. For example, some novel aryl fluorosulfate derivatives have shown potent antitubercular activity.[11] Additionally, certain difluoro-organoboron complexes have demonstrated significant antimicrobial effects.[12][13][14]

The rationale for incorporating this moiety often revolves around fine-tuning the acidity and lipophilicity to optimize target engagement and pharmacokinetic profiles. The increased acidity can lead to stronger ionic interactions with target proteins, while the altered lipophilicity can improve membrane transport and distribution.

Conclusion and Future Perspectives

Aryl-difluoroacetic acids represent a valuable class of building blocks for medicinal chemistry. Their unique combination of properties, particularly their acidity, lipophilicity, and metabolic stability, allows for the fine-tuning of drug candidates to achieve desired pharmacological profiles. The continued development of novel and efficient synthetic methods will undoubtedly expand the accessibility and application of these versatile compounds. Future research will likely focus on exploring their potential in a wider range of therapeutic areas and further elucidating the structure-activity relationships that govern their biological effects. The strategic application of this moiety will continue to be a powerful tool in the design of next-generation therapeutics.

References

- 1. nbinno.com [nbinno.com]

- 2. macmillan.princeton.edu [macmillan.princeton.edu]

- 3. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 4. Difluoroacetic Acid as a New Reagent for Direct C-H Difluoromethylation of Heteroaromatic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of 18F-difluoromethylarenes using aryl boronic acids, ethyl bromofluoroacetate and [18F]fluoride - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Advancements in the Synthesis of α-fluoroalkylated Azine-derived Heterocycles through Direct Fluorination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of α-Halo-α,α-Difluoromethyl Ketones by a Trifluoroacetate Release/Halogenation Protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Difluoroacetic acid - Wikipedia [en.wikipedia.org]

- 9. drughunter.com [drughunter.com]

- 10. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 11. Synthesis and structure–activity relationships of aryl fluorosulfate-based inhibitors as novel antitubercular agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Novel Alkyl(aryl)-Substituted 2,2-Difluoro-6-(trichloromethyl)-2 H-1,3,2-oxazaborinin-3-ium-2-uides: Synthesis, Antimicrobial Activity, and CT-DNA Binding Evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Novel Alkyl(aryl)-Substituted 2,2-Difluoro-6-(trichloromethyl)-2H-1,3,2-oxazaborinin-3-ium-2-uides: Synthesis, Antimicrobial Activity, and CT-DNA Binding Evaluations - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of 2-(4-Chlorophenyl)-2,2-difluoroacetic acid

An In-depth Technical Guide to 2-(4-Chlorophenyl)-2,2-difluoroacetic acid

Introduction

This compound is a halogenated aromatic carboxylic acid of significant interest in the fields of medicinal chemistry, materials science, and synthetic organic chemistry. The presence of the difluoroacetic acid moiety, coupled with a chlorophenyl ring, imparts unique electronic and lipophilic properties to the molecule. These characteristics make it a valuable building block in the design of novel pharmaceuticals and other functional materials.[1][2] The strategic incorporation of fluorine atoms into drug candidates is a widely recognized strategy to enhance metabolic stability, binding affinity, and bioavailability.[2] This guide provides a comprehensive overview of the core physical and chemical properties of this compound, its safety profile, and illustrative experimental methodologies relevant to its application in a research and development setting.

Compound Identification and Structure

Correctly identifying a chemical entity is the foundation of all subsequent scientific investigation. The structural and naming conventions for this compound are outlined below.

-

Synonyms: (4-chlorophenyl)(difluoro)acetic acid, 4-Chloro-α,α-difluorobenzeneacetic acid[5]

Caption: 2D Structure of this compound.

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in various systems, from reaction flasks to biological environments. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 206.57 g/mol | [3][4][5] |

| Appearance | White to off-white solid | [1][3][5] |

| Melting Point | 86 - 88 °C | [3] |

| Boiling Point | 288.8 ± 35.0 °C (Predicted) | [1][5] |

| Density | 1.469 ± 0.06 g/cm³ (Predicted) | [1][5] |

| pKa | 0.97 ± 0.10 (Predicted) | [1][5] |

| Solubility | Limited water solubility; soluble in DMSO | [2] |

Analysis of Properties:

-

Acidity (pKa): The predicted pKa of ~0.97 indicates that this compound is a strong acid. This is a direct consequence of the inductive electron-withdrawing effect of the two fluorine atoms on the alpha-carbon and the chlorine atom on the phenyl ring. These electronegative groups stabilize the carboxylate anion formed upon deprotonation, thereby increasing the acidity compared to a non-halogenated analogue like phenylacetic acid. This strong acidity is a critical consideration for formulation, reactivity, and interaction with biological targets.

-

Solubility: As is typical for many halogenated aromatic carboxylic acids, the compound exhibits limited aqueous solubility.[2] The polar carboxylic acid group provides some hydrophilic character, but this is largely outweighed by the hydrophobic nature of the chlorophenyl ring and the fluorinated carbon center. Its reported solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) makes it suitable for use in many standard laboratory assays and reaction conditions.[2]

Synthesis and Reactivity Overview

While specific, detailed synthetic procedures for this compound are not extensively documented in the provided search results, its structure suggests plausible synthetic routes based on established organofluorine chemistry. A common approach for related difluoroacetic acid derivatives involves the use of reagents like potassium 2-bromo-2,2-difluoroacetate in reactions with suitable precursors.[6]

The reactivity of the molecule is dominated by the carboxylic acid functional group. It can undergo standard transformations such as:

-

Esterification: Reaction with alcohols under acidic conditions to form the corresponding esters.

-

Amide formation: Activation of the carboxylic acid (e.g., to an acyl chloride or using coupling reagents) followed by reaction with amines to yield amides. This is a cornerstone of medicinal chemistry for building larger, more complex molecules.

-

Reduction: Conversion to the corresponding alcohol using strong reducing agents like lithium aluminum hydride.

The difluoromethyl group is generally stable, but its strong electron-withdrawing nature influences the reactivity of the adjacent carboxylic acid.

Applications in Research and Drug Development

Fluorinated organic compounds are of immense interest in the pharmaceutical and agrochemical industries.[1][2] The introduction of fluorine can significantly alter a molecule's properties:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block sites of metabolic oxidation, thereby increasing the half-life of a drug in vivo.[2]

-

Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with protein targets, potentially increasing the potency of a drug candidate.

-

Lipophilicity and Permeability: The substitution of hydrogen with fluorine increases lipophilicity, which can enhance a molecule's ability to cross cellular membranes, a crucial factor for bioavailability.[2]

Given these advantages, this compound serves as a key intermediate or building block for creating more complex molecules with tailored pharmacological profiles.[7] Its structure is relevant for incorporation into various molecular scaffolds aimed at a wide range of biological targets.[8][9][10]

Safety and Handling

Proper handling of this compound is essential due to its hazardous properties. The Global Harmonized System (GHS) classification provides a clear summary of the risks.

-

Pictogram: GHS07 (Harmful/Irritant)[3]

-

Hazard Statements:

-

Precautionary Statements (Selected):

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3][11]

-

P270: Do not eat, drink or smoke when using this product.[11]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[5][11]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[11]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][11]

-

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[1][5][11] Keep at room temperature.

Illustrative Experimental Protocol: Determination of Solubility

This protocol outlines a standard method for determining the solubility of the title compound in a common laboratory solvent, such as DMSO, at room temperature. This is a foundational experiment for any subsequent use in chemical synthesis or biological screening.

Methodology

-

Preparation of Saturated Solution:

-

Accurately weigh approximately 20 mg of this compound into a 2 mL glass vial.

-

Add 1.0 mL of DMSO to the vial using a calibrated micropipette.

-

Seal the vial and place it on a vortex mixer for 1 minute to ensure thorough mixing.

-

Place the vial on a rotating wheel or shaker in a temperature-controlled environment (e.g., 25 °C) for 24 hours to allow the solution to reach equilibrium. The presence of undissolved solid should be visible to confirm saturation.

-

-

Sample Preparation for Analysis:

-

After 24 hours, carefully remove the vial from the shaker, ensuring the undissolved solid is not disturbed.

-

Using a syringe fitted with a 0.22 µm PTFE filter, withdraw an aliquot of the supernatant. This step is critical to remove any particulate matter.

-

Accurately dilute the filtered supernatant with a suitable mobile phase (e.g., Acetonitrile/Water) to a concentration within the linear range of the analytical instrument (e.g., a 1:1000 dilution).

-

-

Quantitative Analysis (HPLC-UV):

-

Prepare a series of calibration standards of the compound of known concentrations in the same diluent.

-

Inject the calibration standards and the diluted sample onto a calibrated High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

-

Generate a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original, undiluted saturated solution by multiplying the measured concentration by the dilution factor.

-

Express the final solubility in units such as mg/mL or mol/L.

-

References

- 1. This compound | 475301-73-6 [amp.chemicalbook.com]

- 2. Buy 2-(2-Chlorophenyl)-2,2-difluoroacetic acid | 1150164-78-5 [smolecule.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. This compound | C8H5ClF2O2 | CID 9877717 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 475301-73-6 [amp.chemicalbook.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. mdpi.com [mdpi.com]

- 8. jelsciences.com [jelsciences.com]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and clinical application of new drugs approved by FDA in 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aksci.com [aksci.com]

Theoretical Stability Profile and Analytical Considerations for 2-(4-Chlorophenyl)-2,2-difluoroacetic acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Chlorophenyl)-2,2-difluoroacetic acid is a multifaceted organic molecule featuring a chlorophenyl group, a difluorinated carbon center, and a carboxylic acid moiety. This unique combination of functional groups suggests its potential utility in medicinal chemistry and materials science, where the incorporation of fluorine atoms can significantly modulate a compound's physicochemical and biological properties. Understanding the inherent stability of this molecule is paramount for its potential development, manufacturing, and storage. This guide provides a theoretical framework for assessing the stability of this compound, outlining potential degradation pathways and proposing robust analytical methodologies for its evaluation. The insights presented herein are extrapolated from established chemical principles governing its constituent functional groups.

Theoretical Stability Assessment

Forced degradation studies are essential to identify likely degradation products, establish degradation pathways, and validate stability-indicating analytical methods.[1] These studies typically involve subjecting the compound to stress conditions more severe than accelerated stability testing, including heat, light, humidity, and various pH levels.[2][3]

Thermal Stability

Aromatic carboxylic acids, in general, are relatively stable to heat. However, at elevated temperatures (typically above 250°C), they can undergo decarboxylation.[4] The thermal decomposition of aromatic carboxylic acids can proceed through an acid-promoted ionic pathway.[4] For this compound, the primary thermal degradation pathway is anticipated to be decarboxylation, leading to the formation of 1-chloro-4-(difluoromethyl)benzene. The presence of two electron-withdrawing fluorine atoms on the alpha-carbon may influence the temperature at which decarboxylation occurs. While halodifluoroacetic acids can decarboxylate, this process often requires high temperatures, sometimes in the presence of metal catalysts.[5]

Potential Thermal Degradation Pathway:

Caption: Proposed thermal decarboxylation of this compound.

Chemical Stability (Hydrolysis)

The stability of this compound to hydrolysis will be pH-dependent.

-

Acidic Conditions: In acidic media, the carboxylic acid group will be protonated, and the molecule is expected to be relatively stable. Hydrolysis of the C-Cl bond on the aromatic ring is generally difficult and requires harsh conditions. The C-F bonds are also highly stable and resistant to hydrolysis.

-

Neutral Conditions: In neutral pH, the molecule will exist predominantly as its carboxylate salt. Similar to acidic conditions, significant degradation is not anticipated under typical storage conditions.

-

Basic Conditions: Under strong basic conditions and elevated temperatures, there is a possibility of nucleophilic aromatic substitution of the chlorine atom with a hydroxyl group, which would yield 2-(4-Hydroxyphenyl)-2,2-difluoroacetic acid. However, this reaction typically requires forcing conditions. The hydrolysis of the difluoromethyl group is also unlikely under standard basic conditions.

Potential Hydrolytic Degradation Pathway (Forced Conditions):

Caption: Potential nucleophilic aromatic substitution under forced basic conditions.

Photochemical Stability

Chlorinated aromatic compounds are known to be susceptible to photodegradation.[6] Upon exposure to UV light, the carbon-chlorine bond can undergo homolytic cleavage to generate a phenyl radical. This radical can then participate in a variety of subsequent reactions, such as hydrogen abstraction from the solvent or reaction with oxygen. Therefore, it is anticipated that this compound will exhibit some degree of photosensitivity, leading to the formation of 2-(phenyl)-2,2-difluoroacetic acid as a primary degradant, along with other potential products.

Potential Photodegradation Pathway:

Caption: Proposed primary photodegradation pathway via dehalogenation.

Proposed Analytical Methodologies for Stability Assessment

A stability-indicating analytical method is crucial for accurately quantifying the decrease of the active substance and for the detection of any degradation products.[7] A reversed-phase high-performance liquid chromatography (RP-HPLC) method would be the most suitable primary technique for this purpose.[7]

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Principle: RP-HPLC separates compounds based on their hydrophobicity. The stationary phase is nonpolar (e.g., C18), and the mobile phase is a mixture of water and a polar organic solvent (e.g., acetonitrile or methanol). By adjusting the mobile phase composition and pH, a robust separation of the parent compound from its potential degradation products can be achieved.[2]

Experimental Protocol: Proposed Stability-Indicating RP-HPLC Method

-

Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

-

Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.

-

Mobile Phase: A gradient elution is recommended to resolve both polar and nonpolar degradants.

-

Solvent A: 0.1% Phosphoric acid in water (to suppress the ionization of the carboxylic acid and ensure good peak shape).

-

Solvent B: Acetonitrile.

-

Gradient Program (Example):

-

0-5 min: 30% B

-

5-20 min: 30% to 80% B

-

20-25 min: 80% B

-

25-26 min: 80% to 30% B

-

26-30 min: 30% B (re-equilibration)

-

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: The UV spectrum of the compound should be determined to select an appropriate monitoring wavelength, likely around 220-230 nm where the phenyl ring absorbs.

-

Injection Volume: 10 µL.

-

Sample Preparation: Samples from forced degradation studies should be diluted with the mobile phase to an appropriate concentration. Samples from acidic or basic stress conditions should be neutralized before injection.[8]

Data Presentation: Expected Elution Profile

| Compound | Expected Relative Retention Time | Rationale |

| 2-(4-Hydroxyphenyl)-2,2-difluoroacetic acid | Shorter | Increased polarity due to the hydroxyl group will lead to earlier elution on a reverse-phase column. |

| This compound | Reference | Parent compound. |

| 2-Phenyl-2,2-difluoroacetic acid | Slightly Shorter | The removal of the chlorine atom slightly decreases the hydrophobicity, leading to a slightly earlier elution. |

| 1-Chloro-4-(difluoromethyl)benzene | Longer | The loss of the polar carboxylic acid group will significantly increase hydrophobicity, resulting in a much later elution. |

Mass Spectrometry (MS) for Structural Elucidation

Principle: Mass spectrometry is a powerful tool for identifying unknown degradation products by providing information about their molecular weight and fragmentation patterns.[9] Coupling the HPLC system to a mass spectrometer (LC-MS) would allow for the direct identification of the components as they elute from the column.

Key Observations in Mass Spectrometry:

-

Isotopic Pattern of Chlorine: The presence of a chlorine atom will result in a characteristic M+2 peak in the mass spectrum with an intensity of approximately one-third of the molecular ion peak (M+), due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.[3][10] This isotopic signature would be a key identifier for any chlorine-containing degradants.

-

Fragmentation Analysis: Analysis of the fragmentation patterns of the parent compound and its degradation products can provide valuable structural information. For example, the loss of CO₂ (44 Da) would be indicative of decarboxylation.

Summary and Forward-Looking Recommendations

This guide provides a theoretical framework for investigating the stability of this compound. Based on the chemical nature of its functional groups, the primary anticipated degradation pathways are thermal decarboxylation and photochemical dehalogenation. Hydrolytic degradation is expected to be minimal under normal conditions but may be induced under forced basic conditions.

It is imperative that these theoretical predictions are substantiated by rigorous experimental forced degradation studies. The proposed stability-indicating RP-HPLC method, coupled with mass spectrometry for structural elucidation of any observed degradants, provides a robust analytical strategy to comprehensively characterize the stability profile of this promising compound. The data generated from such studies will be invaluable for guiding formulation development, establishing appropriate storage conditions, and ensuring the quality and safety of any potential products derived from this compound.

References

- 1. osti.gov [osti.gov]

- 2. PlumX [plu.mx]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. Mechanistic Investigation into the Decarboxylation of Aromatic Carboxylic Acids - UNT Digital Library [digital.library.unt.edu]

- 5. Decarboxylative Fluorination Strategies for Accessing Medicinally-relevant Products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. ijsdr.org [ijsdr.org]

- 8. rjptonline.org [rjptonline.org]

- 9. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 10. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Application Notes & Protocols: The Strategic Use of 2-(4-Chlorophenyl)-2,2-difluoroacetic acid in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a detailed technical overview of 2-(4-Chlorophenyl)-2,2-difluoroacetic acid, a pivotal building block in modern medicinal chemistry. The strategic incorporation of fluorine atoms into drug candidates is a well-established method for optimizing molecular properties, and this compound offers a versatile scaffold for this purpose. We will explore its role as both a valuable synthetic intermediate and a non-classical bioisostere for the carboxylic acid moiety. This document details its physicochemical properties, core applications in drug design, and provides field-proven protocols for its synthesis and subsequent use in amide bond formation, empowering researchers to leverage its unique characteristics in their drug discovery programs.

Introduction: The Value Proposition of Fluorinated Scaffolds

The introduction of fluorine into bioactive molecules is a cornerstone of contemporary drug design, with over 30% of small-molecule drugs containing this element.[1] The unique properties of fluorine—its small van der Waals radius, high electronegativity, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's steric profile, pKa, metabolic stability, and membrane permeability.[2][3]

This compound (herein CPDFA) is an exemplary reagent that capitalizes on these benefits. It combines the well-understood 4-chlorophenyl motif, common in many therapeutic agents, with an α,α-difluoroacetic acid group. This latter feature is particularly powerful, serving two primary functions:

-

A Robust Synthetic Handle: It provides a reactive carboxylic acid for standard coupling reactions (e.g., amidation, esterification) while introducing a metabolically stable difluoromethylene (-CF2-) group adjacent to the new bond.

-

A Carboxylic Acid Bioisostere: It can replace a standard carboxylic acid group in a pharmacophore, often leading to improved properties such as enhanced cell permeability and modulated acidity, without disrupting essential binding interactions.[4][5]

This guide will provide the foundational knowledge and practical methodologies required to effectively utilize CPDFA in a research and development setting.

Physicochemical & Structural Data

A comprehensive understanding of a building block's physical properties is essential for its effective use. The key characteristics of CPDFA are summarized below.

| Property | Value | Data Source(s) |

| Chemical Name | This compound | [6] |

| CAS Number | 475301-73-6 | [6][7] |

| Molecular Formula | C₈H₅ClF₂O₂ | [7] |

| Molecular Weight | 206.57 g/mol | [6] |

| Physical Form | Solid | [7] |

| Melting Point | 86 to 88°C | |

| Predicted XlogP | 2.8 | [6][8] |

| SMILES | C1=CC(=CC=C1C(C(=O)O)(F)F)Cl | [6] |

| InChIKey | DZXMMDCITYLSRC-UHFFFAOYSA-N | [6] |

Core Applications in Medicinal Chemistry

3.1. The α,α-Difluoroacetic Acid Moiety as a Bioisostere

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a powerful strategy for lead optimization.[4][9] While a carboxylic acid is often crucial for target binding (e.g., forming salt bridges or hydrogen bonds), its high acidity (typical pKa 4-5) can lead to poor membrane permeability and limited oral bioavailability.[5]

The α,α-difluoroacetic acid group is a non-classical bioisostere that effectively addresses this challenge.[2] The strong electron-withdrawing effect of the two fluorine atoms significantly lowers the pKa of the carboxylic acid, making it a stronger acid. While this may seem counterintuitive for improving permeability, the altered electronic distribution and lipophilicity can lead to more favorable structure-property relationships in certain contexts.[2] This strategic replacement can modulate the compound's overall physicochemical profile to overcome specific ADME (Absorption, Distribution, Metabolism, and Excretion) hurdles.

3.2. Enhancing Metabolic Stability

The α-carbon of many phenylacetic acid derivatives is susceptible to metabolic oxidation by cytochrome P450 enzymes. The replacement of α-hydrogens with fluorine atoms effectively blocks this metabolic pathway due to the high strength of the C-F bond, often leading to a longer biological half-life and improved pharmacokinetic profile.

Experimental Protocols & Methodologies

4.1. Protocol 1: Synthesis of this compound

The synthesis of α,α-difluoro-aryl acetic acids can be achieved through various methods. One common and effective approach is the zinc-mediated Reformatsky reaction using an appropriate aldehyde and an ester of bromodifluoroacetic acid, followed by hydrolysis.[10][11][12]

Reaction Scheme:

-

Reformatsky Reaction: 4-Chlorobenzaldehyde reacts with ethyl bromodifluoroacetate in the presence of activated zinc to form an intermediate β-hydroxy ester.

-

Hydrolysis: The resulting ester is hydrolyzed under basic conditions to yield the final carboxylic acid product.

Materials & Equipment:

-

4-Chlorobenzaldehyde

-

Ethyl 2-bromo-2,2-difluoroacetate

-

Zinc dust (activated)

-

Anhydrous Tetrahydrofuran (THF)

-

Sodium Hydroxide (NaOH)

-

Hydrochloric Acid (HCl)

-

Standard reflux apparatus, separatory funnel, rotary evaporator

-

Magnetic stirrer and heating mantle

Procedure:

-

Activation of Zinc: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add zinc dust (1.5 equivalents). Add a small amount of anhydrous THF and a crystal of iodine. Heat gently until the iodine color disappears, indicating activation. Allow to cool.

-

Reaction Setup: Add anhydrous THF to the activated zinc. In a separate flask, prepare a solution of 4-chlorobenzaldehyde (1.0 eq) and ethyl 2-bromo-2,2-difluoroacetate (1.2 eq) in anhydrous THF.

-

Reformatsky Reaction: Add a small portion of the aldehyde/ester solution to the zinc suspension and heat gently to initiate the reaction. Once initiated, add the remaining solution dropwise while maintaining a gentle reflux. The causality here is crucial: a slow addition maintains a controlled exothermic reaction, preventing dimerization of the Reformatsky reagent. Stir at reflux for 2-3 hours after the addition is complete.

-

Work-up (Step 1): Cool the reaction to room temperature and quench by slowly adding saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Hydrolysis: Dissolve the crude intermediate ester in a mixture of ethanol and 10% aqueous NaOH solution. Heat the mixture to reflux for 4-6 hours.

-

Work-up (Step 2): Cool the reaction mixture and remove the ethanol via rotary evaporation. Wash the remaining aqueous solution with diethyl ether to remove any non-acidic impurities. Carefully acidify the aqueous layer to pH ~1-2 with concentrated HCl while cooling in an ice bath.

-

Purification: The precipitated solid product is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield this compound. Purity should be assessed by NMR, LC-MS, and melting point.

4.2. Protocol 2: General Procedure for Amide Bond Formation

A primary application of CPDFA is its use in forming amide bonds. The conversion of the carboxylic acid to a more reactive acyl fluoride in situ is a modern, mild, and highly effective method that avoids harsh reagents like thionyl chloride and is compatible with a wide range of functional groups.[13][14]

Methodology: One-pot deoxyfluorination and amidation using Pentafluoropyridine (PFP).[15]

Materials & Equipment:

-

This compound (CPDFA)

-

Target Amine (R-NH₂)

-

Pentafluoropyridine (PFP)

-

N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base

-

Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer

Procedure:

-

Setup: To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add CPDFA (1.0 equivalent).

-

Reagent Addition: Add anhydrous solvent, followed by the base (DIPEA, 2.1 eq) and pentafluoropyridine (PFP, 1.1 eq). The use of a non-nucleophilic base is critical to prevent it from competing with the target amine in the subsequent coupling step.[15]

-

Activation: Stir the mixture at room temperature for 10-30 minutes. During this step, the CPDFA is converted in situ to its highly reactive acyl fluoride. This pre-activation is key to the efficiency of the reaction.

-

Coupling: Add the target amine (1.1 eq), either neat or as a solution in the reaction solvent, to the activated mixture.

-

Reaction: Allow the reaction to stir at room temperature for 2-16 hours. The progress should be monitored by a suitable analytical method, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, concentrate the reaction mixture in vacuo. Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with a weak acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can then be purified by flash column chromatography on silica gel to yield the final, pure amide. The identity and purity of the product must be confirmed by analytical techniques (¹H NMR, ¹⁹F NMR, ¹³C NMR, HRMS).

Conclusion

This compound is more than a simple reagent; it is a strategic tool for medicinal chemists. Its utility as a robust synthetic building block allows for the facile introduction of the 4-chlorophenyl-difluoroacetyl motif, while its application as a carboxylic acid bioisostere provides a validated pathway to overcoming common pharmacokinetic challenges. The detailed protocols provided herein offer reliable and reproducible methods for both the synthesis of CPDFA and its subsequent application in amide bond formation, one of the most critical reactions in drug discovery. By understanding and applying the principles outlined in this guide, researchers can effectively harness the power of fluorine chemistry to accelerate the development of next-generation therapeutics.

References

- 1. mdpi.com [mdpi.com]

- 2. escholarship.org [escholarship.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. drughunter.com [drughunter.com]

- 5. Carboxylic acid (bio)isosteres in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | C8H5ClF2O2 | CID 9877717 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fluorochem.co.uk [fluorochem.co.uk]

- 8. PubChemLite - this compound (C8H5ClF2O2) [pubchemlite.lcsb.uni.lu]

- 9. Bioisosterism - Drug Design Org [drugdesign.org]

- 10. Synthesis of α,α-difluoro-β-amino amides using aldimines and bromodifluoroacetamides via the Reformatsky reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Difluoroalkylation of Tertiary Amides and Lactams by an Iridium-Catalyzed Reductive Reformatsky Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ntd-network.org [ntd-network.org]

- 14. Deoxyfluorinated amidation and esterification of carboxylic acid by pyridinesulfonyl fluoride - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 15. pubs.acs.org [pubs.acs.org]

Application Note: Comprehensive Analytical Characterization of 2-(4-Chlorophenyl)-2,2-difluoroacetic acid

Introduction

2-(4-Chlorophenyl)-2,2-difluoroacetic acid is a halogenated aromatic carboxylic acid of interest in pharmaceutical and agrochemical research as a potential synthetic building block. Its unique structure, featuring a chlorophenyl ring, a gem-difluoro center, and a carboxylic acid moiety, necessitates a multi-faceted analytical approach to ensure identity, purity, and stability. This guide provides a comprehensive suite of detailed protocols for the characterization of this compound, designed for researchers, quality control analysts, and drug development professionals. The methodologies described are grounded in established analytical principles and offer robust starting points for method development and validation.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₈H₅ClF₂O₂ | PubChem[1] |

| Molecular Weight | 206.57 g/mol | PubChem[1] |

| CAS Number | 475301-73-6 | PubChem[1] |

| Appearance | White to off-white solid | --- |

| Melting Point | 86 to 88°C | Fluorochem |

| IUPAC Name | This compound | PubChem[1] |

Chromatographic Analysis for Purity and Assay

Chromatographic techniques are essential for determining the purity of this compound and for quantifying it in various matrices. A reversed-phase high-performance liquid chromatography (RP-HPLC) method is the primary recommended approach.

High-Performance Liquid Chromatography (HPLC-UV/MS)

Principle and Rationale: RP-HPLC separates compounds based on their hydrophobicity. For acidic compounds like the target molecule, the mobile phase is typically acidified to suppress the ionization of the carboxylic acid group, thereby increasing its retention on a nonpolar stationary phase (e.g., C18).[2][3][4] An acidic modifier like formic acid is preferred as it is compatible with mass spectrometry (MS) detection.[1] UV detection is suitable due to the presence of the chlorophenyl chromophore.

Experimental Workflow: HPLC-UV/MS Analysis

Caption: Workflow for HPLC-UV/MS Purity Analysis.

Protocol: HPLC-UV Method

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of diluent (Acetonitrile:Water 50:50 v/v) to prepare a 1 mg/mL stock solution.

-

Further dilute as necessary for analysis.

-

Filter the final solution through a 0.45 µm PTFE syringe filter before injection.

-

-

Instrumentation and Conditions:

-

A standard HPLC system equipped with a UV detector is suitable. For mass confirmation, an LC/MS system with an electrospray ionization (ESI) source can be used.[5]

-

| Parameter | Recommended Condition | Rationale |

| Column | C18, 150 x 4.6 mm, 5 µm | Standard reversed-phase column for retaining nonpolar to moderately polar compounds. |

| Mobile Phase A | 0.1% (v/v) Formic Acid in Water | Acidic modifier to suppress ionization of the analyte.[6] |

| Mobile Phase B | 0.1% (v/v) Formic Acid in Acetonitrile | Organic solvent for elution. |

| Gradient | 30% B to 95% B over 15 min | To elute the main peak and any more hydrophobic impurities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temp. | 30 °C | Provides reproducible retention times. |

| Injection Vol. | 5 µL | Adjustable based on concentration and detector sensitivity. |

| UV Detection | 230 nm | Corresponds to the absorbance maximum of the chlorophenyl group. |

-

Data Interpretation:

-

Purity: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

-

Identity: The retention time of the sample peak should match that of a qualified reference standard.

-

MS Confirmation: In ESI negative ion mode, the primary ion observed should correspond to the deprotonated molecule [M-H]⁻ at an m/z of approximately 205.0.

-

Structural Elucidation and Confirmation

A combination of spectroscopic techniques is required to unequivocally confirm the chemical structure of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle and Rationale: NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the local environment of specific nuclei. For this molecule, ¹H, ¹³C, and ¹⁹F NMR are all highly informative. The para-substituted benzene ring will give a characteristic AA'BB' system in the ¹H NMR spectrum.[7] The two fluorine atoms are chemically equivalent and will not couple to each other but will couple to adjacent ¹³C nuclei.

Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard if not already present in the solvent.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition: Acquire standard ¹H, ¹³C, and ¹⁹F spectra.

Expected Spectral Features:

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |

| ¹H | ~10-13 | Broad Singlet | Acidic proton of the carboxylic acid; shift is concentration-dependent.[8] |

| ¹H | ~7.5 | Doublet (AA'BB') | Aromatic protons ortho to the -C(F₂)COOH group.[7][9] |

| ¹H | ~7.4 | Doublet (AA'BB') | Aromatic protons ortho to the chlorine atom.[7][9] |

| ¹³C | ~165-175 | Triplet (due to ²JCF) | Carboxylic acid carbonyl carbon.[8] |

| ¹³C | ~125-140 | Multiple Signals | Four distinct aromatic carbons.[7] |

| ¹³C | ~110-125 | Triplet (due to ¹JCF) | Quaternary carbon bonded to two fluorine atoms (-CF₂-). |

| ¹⁹F | -90 to -120 | Singlet | Geminal difluoro group attached to a quaternary carbon.[10][11][12] |

Mass Spectrometry (MS)

Principle and Rationale: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which serves as a molecular fingerprint. For LC-MS, Electrospray Ionization (ESI) is ideal. For GC-MS (after derivatization) or direct infusion, Electron Ionization (EI) can be used, which typically yields more extensive fragmentation.

Protocol: ESI-MS (Negative Mode)

-

Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the sample in the HPLC mobile phase or methanol.

-

Instrumentation: A mass spectrometer with an ESI source (e.g., a single quadrupole, triple quadrupole, or time-of-flight instrument).

-

Analysis: Infuse the sample directly or analyze the eluent from the HPLC.

-

Expected Ion: [M-H]⁻ at m/z 204.9873 (exact mass).

-

Isotope Pattern: A characteristic pattern due to the presence of one chlorine atom (~3:1 ratio for M and M+2 peaks) should be observed.

-

Predicted Electron Ionization (EI) Fragmentation: A potential fragmentation pathway under EI conditions would involve initial loss of the carboxyl group, followed by further fragmentation.

Diagram: Predicted EI-MS Fragmentation Pathway

Caption: Predicted major fragmentation steps in EI-MS.

Infrared (IR) Spectroscopy

Principle and Rationale: IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of specific frequencies of infrared light, which correspond to bond vibrations. This technique is excellent for confirming the presence of the carboxylic acid and C-F bonds.

Protocol: IR Analysis

-

Sample Preparation: Use Attenuated Total Reflectance (ATR) for a solid sample, or prepare a KBr pellet.

-

Instrumentation: A standard FT-IR spectrometer.

-

Analysis: Acquire the spectrum from 4000 to 400 cm⁻¹.

Characteristic Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration | Rationale |

| 2500-3300 (very broad) | O-H stretch (H-bonded) | Characteristic of a carboxylic acid dimer.[8][13][14][15] |

| ~1710 (strong, sharp) | C=O stretch | Carbonyl of the carboxylic acid.[8][13][14][15] |

| 1600, 1490 | C=C stretch | Aromatic ring vibrations. |

| 1200-1350 | C-O stretch | Coupled with O-H bend in carboxylic acid.[13] |

| 1000-1150 | C-F stretch | Strong absorption typical for organofluorine compounds. |

| ~830 | C-H out-of-plane bend | Indicative of para-disubstitution on a benzene ring. |

Conclusion

The analytical methods outlined in this document provide a comprehensive framework for the complete characterization of this compound. The combination of chromatography for purity assessment and a suite of spectroscopic techniques (NMR, MS, IR) for structural confirmation ensures a thorough and robust evaluation of the compound's identity and quality. These protocols serve as a validated starting point for researchers and analysts, enabling confident integration of this molecule into their development pipelines.

References

- 1. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC | SIELC Technologies [sielc.com]

- 2. helixchrom.com [helixchrom.com]